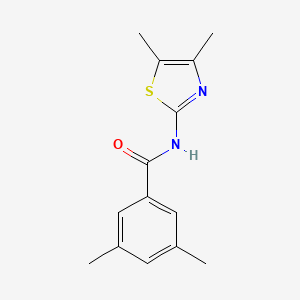
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3,5-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3,5-dimethylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is known for its unique structure and properties, which make it a promising candidate for drug development and other scientific research applications.
作用機序
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3,5-dimethylbenzamide is not fully understood. However, studies have suggested that the compound exerts its anti-cancer activity by inhibiting the activity of certain enzymes that are essential for cancer cell survival. This inhibition leads to the induction of apoptosis in cancer cells, which ultimately results in the death of the cancer cells.
Biochemical and Physiological Effects:
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3,5-dimethylbenzamide has been shown to have several biochemical and physiological effects. Studies have revealed that this compound can modulate the expression of certain genes that are involved in cancer cell growth and survival. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.
実験室実験の利点と制限
One of the significant advantages of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3,5-dimethylbenzamide is its potent anti-cancer activity. This makes it a promising candidate for the development of new anti-cancer drugs. Additionally, this compound has been shown to have low toxicity, which is an essential factor in drug development.
However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which makes it challenging to optimize its therapeutic potential.
将来の方向性
There are several future directions for the research on N-(4,5-dimethyl-1,3-thiazol-2-yl)-3,5-dimethylbenzamide. One of the significant directions is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to understand the mechanism of action of this compound fully.
Furthermore, more preclinical studies are needed to evaluate the safety and efficacy of this compound in vivo. Finally, the potential applications of this compound in other scientific research fields such as biochemistry and pharmacology need to be explored further.
Conclusion:
In conclusion, N-(4,5-dimethyl-1,3-thiazol-2-yl)-3,5-dimethylbenzamide is a promising compound that has significant potential in various scientific research fields. Its potent anti-cancer activity and low toxicity make it a promising candidate for the development of new anti-cancer drugs. However, further research is needed to optimize the synthesis method, understand the mechanism of action, and evaluate its safety and efficacy in vivo.
合成法
The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3,5-dimethylbenzamide can be achieved through various methods. One of the common methods involves the reaction of 3,5-dimethylbenzoic acid with thionyl chloride, followed by the addition of 4,5-dimethyl-2-mercaptobenzimidazole. The resulting product is then treated with ammonium hydroxide to obtain the final compound.
科学的研究の応用
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3,5-dimethylbenzamide has been extensively studied for its potential applications in various scientific research fields. One of the significant applications of this compound is in medicinal chemistry, where it has been shown to exhibit potent anti-cancer activity. Studies have revealed that this compound can induce apoptosis in cancer cells, making it a promising candidate for the development of new anti-cancer drugs.
特性
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-8-5-9(2)7-12(6-8)13(17)16-14-15-10(3)11(4)18-14/h5-7H,1-4H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDAZQCOSHCSJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=NC(=C(S2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3,5-dimethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

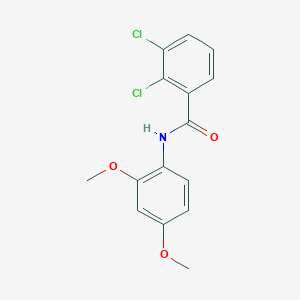
![4-{[(1-methyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B5715130.png)
![1-(4-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5715137.png)
![2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5715144.png)
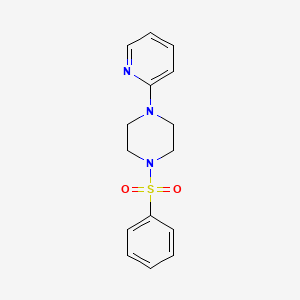
![N-allyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5715152.png)
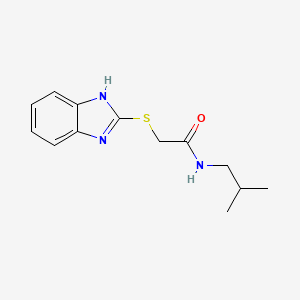
![4-chloro-N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5715164.png)
![N'-[(2-naphthylsulfonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5715173.png)

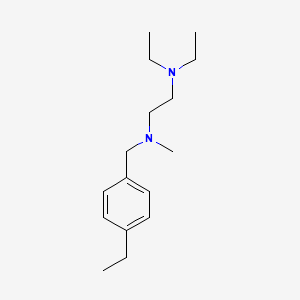
![3-bromo-N'-[({methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]benzenecarboximidamide](/img/structure/B5715194.png)
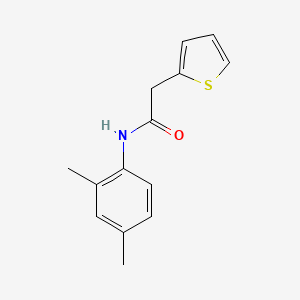
![3-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5715222.png)